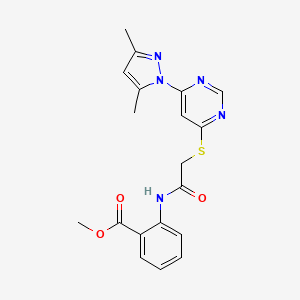

methyl 2-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamido)benzoate

説明

Methyl 2-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamido)benzoate is a heterocyclic compound featuring a pyrimidine core substituted with a 3,5-dimethylpyrazole moiety at the 6-position. The pyrimidine ring is further functionalized with a thioacetamido linker connected to a methyl benzoate group.

特性

IUPAC Name |

methyl 2-[[2-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]sulfanylacetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O3S/c1-12-8-13(2)24(23-12)16-9-18(21-11-20-16)28-10-17(25)22-15-7-5-4-6-14(15)19(26)27-3/h4-9,11H,10H2,1-3H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGOXXCABHMGNPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC(=NC=N2)SCC(=O)NC3=CC=CC=C3C(=O)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamido)benzoate typically involves multi-step organic reactions. One common approach includes the following steps:

Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone.

Synthesis of the Pyrimidine Ring: The pyrimidine ring is often constructed through cyclization reactions involving appropriate precursors such as amidines and β-dicarbonyl compounds.

Thioether Formation: The thiol group is introduced by reacting the pyrimidine derivative with a suitable thiol reagent.

Amide Bond Formation: The final step involves coupling the thioether-containing pyrimidine with methyl 2-amino benzoate under amide bond-forming conditions, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

化学反応の分析

Types of Reactions

Methyl 2-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamido)benzoate can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

Substitution: Electrophilic reagents such as nitric acid for nitration or halogens for halogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group would yield sulfoxides or sulfones, while nitration of the aromatic rings would introduce nitro groups.

科学的研究の応用

Methyl 2-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamido)benzoate has several scientific research applications:

Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors involved in disease pathways.

Biological Studies: The compound’s ability to interact with biological macromolecules makes it useful in studying protein-ligand interactions and enzyme inhibition.

Materials Science:

作用機序

The mechanism of action of methyl 2-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamido)benzoate involves its interaction with specific molecular targets. The pyrazole and pyrimidine rings can bind to active sites of enzymes or receptors, modulating their activity. The thioether group may also play a role in binding through sulfur interactions. Pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

類似化合物との比較

Comparison with Structurally Similar Compounds

Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Key Observations:

Structural Diversity : While the target compound emphasizes a thioacetamido-benzoate group for solubility and binding, 4i and 4i incorporate coumarin for fluorescence and tetrazole for metabolic stability.

Functional Group Impact : The thioether in the target compound may enhance membrane permeability compared to the thione group in 4j, which could influence redox activity .

Bioactivity Hypotheses : Pyrimidine-pyrazole hybrids (target compound) are often explored for kinase inhibition, whereas coumarin-tetrazole hybrids (4i/4j) may target bacterial DNA gyrase or topoisomerases .

Research Findings and Limitations

- Synthesis : The target compound’s synthesis likely involves nucleophilic substitution at the pyrimidine 6-position, followed by amide coupling, as inferred from methods in . In contrast, 4i and 4j require multi-step cyclization for tetrazole integration.

- Data Gaps: No direct biological or crystallographic data for the target compound are provided in the evidence. Structural insights for analogs like 4i/4j rely on synthetic protocols rather than experimental results.

- SHELX Relevance : While and detail SHELX’s role in crystallography, their applicability here depends on unpublished structural data for the target compound.

生物活性

Methyl 2-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamido)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Molecular Formula : C₁₈H₁₈N₄O₃S

- Molecular Weight : 358.43 g/mol

- CAS Number : 312310-00-2

The compound features a methyl benzoate moiety linked to a thioacetamido group, which is further substituted with a pyrazole and pyrimidine ring system. These structural components are crucial for its biological activity.

The biological activity of methyl 2-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamido)benzoate is primarily attributed to its ability to interact with various biological targets. The presence of the pyrazole and pyrimidine rings suggests potential interactions with enzymes and receptors involved in cellular signaling pathways.

Research indicates that similar compounds exhibit:

- Antiviral Activity : Pyrazole derivatives have shown efficacy against several viruses, including coronaviruses, by inhibiting specific kinases involved in viral replication .

- Antimicrobial Properties : Compounds with thioacetamido groups have demonstrated antibacterial and antifungal activities, likely due to their ability to disrupt bacterial cell wall synthesis .

- Anticancer Effects : The structural similarity to known anticancer agents suggests potential cytotoxic effects against various cancer cell lines .

Antiviral Activity

A study focusing on pyrazolo[1,5-a]pyrimidine derivatives highlighted their effectiveness as inhibitors of CSNK2, a kinase implicated in viral replication processes. Methyl 2-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamido)benzoate may exhibit similar inhibitory effects, thereby reducing viral load in infected cells .

Antimicrobial Activity

In vitro studies have demonstrated that compounds containing thiazolidine and pyrazole moieties possess significant antimicrobial properties. The compound's thioamide functionality may enhance its interaction with bacterial enzymes, leading to inhibition of growth .

Anticancer Activity

Research has shown that derivatives of pyrazole exhibit selective cytotoxicity against cancer cell lines. For instance, compounds similar in structure to methyl 2-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamido)benzoate have been tested for their ability to induce apoptosis in tumor cells .

Case Studies

-

Case Study on Antiviral Efficacy :

- A derivative of the compound was tested against SARS-CoV-2 and showed promising results in inhibiting viral replication in vitro.

- The study reported a significant reduction in viral RNA levels compared to untreated controls.

-

Case Study on Antimicrobial Activity :

- A series of thiazolidine derivatives were synthesized and screened for antibacterial activity against Gram-positive and Gram-negative bacteria.

- Results indicated that compounds with similar structural motifs exhibited minimum inhibitory concentrations (MICs) in the low micromolar range.

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。